A Technical Guide to (Rac)-4-Hydroxy Duloxetine-d3: Properties and Applications
A Technical Guide to (Rac)-4-Hydroxy Duloxetine-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with (Rac)-4-Hydroxy Duloxetine-d3. This deuterated metabolite of Duloxetine (B1670986) serves as a critical tool in bioanalytical and drug metabolism studies.
Core Chemical Properties
(Rac)-4-Hydroxy Duloxetine-d3 is the deuterium-labeled form of (Rac)-4-Hydroxy Duloxetine, a major metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1][2] The incorporation of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3][4]
Table 1: Chemical and Physical Properties of (Rac)-4-Hydroxy Duloxetine-d3
| Property | Value | References |
| Molecular Formula | C18H16D3NO2S | [3] |
| Molecular Weight | 316.43 g/mol | [3][5] |
| CAS Number | 1329809-27-9 | [1] |
| Appearance | Off-white solid | [6] |
| Purity | ≥98% | [6] |
| Synonyms | 4-((3-(methyl-d3)amino)-1-(thiophen-2-yl)propoxy)naphthalen-1-ol | [7] |
| Storage Conditions | Refer to Certificate of Analysis for lot-specific recommendations. Generally stored at -20°C. |
Role in Bioanalysis and Drug Metabolism
Stable isotope-labeled compounds like (Rac)-4-Hydroxy Duloxetine-d3 are indispensable in pharmacokinetic and drug metabolism studies.[3] Their primary application is as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of the parent drug and its metabolites in biological matrices.[4]
The use of a deuterated internal standard is considered the gold standard in LC-MS/MS bioanalysis because it co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and instrument response.[4]
Experimental Protocols
While specific protocols for (Rac)-4-Hydroxy Duloxetine-d3 are not extensively published, its use as an internal standard follows established methodologies for the bioanalysis of Duloxetine and its metabolites. Below is a representative LC-MS/MS protocol adapted from studies quantifying Duloxetine in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting analytes from plasma samples.[8]
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To 100 µL of human plasma, add the internal standard working solution containing (Rac)-4-Hydroxy Duloxetine-d3.
-
Add 200 µL of a protein precipitating agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method allows for the separation and sensitive detection of the analyte and internal standard.
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation.[8][9]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is employed.[8][9] For example, a mixture of acetonitrile and 5 mM ammonium acetate buffer (83:17, v/v) can be used.[8]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[8][9]
-
Mass Spectrometry Detection: A triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode is used for quantification.[8] Specific ion transitions for the analyte and the deuterated internal standard are monitored. For example, the transition for Duloxetine is m/z 298.3 → 154.1, and a corresponding shifted transition would be used for its deuterated metabolite.[8]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of a drug metabolite in a biological sample using a deuterated internal standard.
Caption: Bioanalytical workflow for metabolite quantification.
Signaling Pathway: Mechanism of Action of Duloxetine
(Rac)-4-Hydroxy Duloxetine is a metabolite of Duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[10] The diagram below illustrates the mechanism of action of SNRIs at the neuronal synapse.
Caption: SNRI mechanism of action at the synapse.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. esschemco.com [esschemco.com]
- 7. veeprho.com [veeprho.com]
- 8. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
